molecular formula C93H155N31O26 B13393526 [Ala92]-p16 (84-103)

[Ala92]-p16 (84-103)

Cat. No.: B13393526
M. Wt: 2123.4 g/mol
InChI Key: SRSWQMWUNOIPDH-UHFFFAOYSA-N
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Description

The compound H-DL-Asp-DL-Ala-DL-Ala-DL-Arg-DL-Glu-Gly-DL-Phe-DL-Leu-DL-Ala-DL-xiThr-DL-Leu-DL-Val-DL-Val-DL-Leu-DL-His-DL-Arg-DL-Ala-Gly-DL-Ala-DL-Arg-OH is a synthetic peptide composed of multiple amino acids

Properties

Molecular Formula

C93H155N31O26

Molecular Weight

2123.4 g/mol

IUPAC Name

4-[[2-[2-[2-[(2-amino-3-carboxypropanoyl)amino]propanoylamino]propanoylamino]-5-carbamimidamidopentanoyl]amino]-5-[[2-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[5-carbamimidamido-1-[[1-[[2-[[1-[(4-carbamimidamido-1-carboxybutyl)amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C93H155N31O26/c1-43(2)33-61(118-84(143)64(36-54-23-18-17-19-24-54)113-67(127)41-106-79(138)59(28-29-68(128)129)116-81(140)58(26-21-31-103-92(97)98)114-76(135)51(14)109-74(133)50(13)110-78(137)56(94)38-69(130)131)82(141)112-52(15)77(136)124-72(53(16)125)89(148)121-63(35-45(5)6)86(145)122-71(47(9)10)88(147)123-70(46(7)8)87(146)120-62(34-44(3)4)83(142)119-65(37-55-39-101-42-107-55)85(144)115-57(25-20-30-102-91(95)96)80(139)111-48(11)73(132)105-40-66(126)108-49(12)75(134)117-60(90(149)150)27-22-32-104-93(99)100/h17-19,23-24,39,42-53,56-65,70-72,125H,20-22,25-38,40-41,94H2,1-16H3,(H,101,107)(H,105,132)(H,106,138)(H,108,126)(H,109,133)(H,110,137)(H,111,139)(H,112,141)(H,113,127)(H,114,135)(H,115,144)(H,116,140)(H,117,134)(H,118,143)(H,119,142)(H,120,146)(H,121,148)(H,122,145)(H,123,147)(H,124,136)(H,128,129)(H,130,131)(H,149,150)(H4,95,96,102)(H4,97,98,103)(H4,99,100,104)

InChI Key

SRSWQMWUNOIPDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide involves the stepwise addition of amino acids in a specific sequence. The process typically employs solid-phase peptide synthesis (SPPS), where the peptide chain is assembled on a solid resin support. Each amino acid is coupled to the growing chain using reagents such as carbodiimides or uronium salts. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and ensure the correct sequence assembly.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

The peptide can undergo various chemical reactions, including:

    Oxidation: The presence of amino acids like histidine and methionine allows for oxidation reactions.

    Reduction: Disulfide bonds, if present, can be reduced to thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and various catalysts for substitution reactions. The conditions typically involve controlled pH and temperature to maintain peptide stability.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation may result in the formation of sulfoxides or sulfone derivatives, while substitution reactions can introduce new functional groups, enhancing the peptide’s activity or stability.

Scientific Research Applications

This peptide has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of novel biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of this peptide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation. The exact pathways involved depend on the peptide’s sequence and the context of its application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other synthetic peptides with analogous sequences or functional groups. Examples are:

Uniqueness

The uniqueness of H-DL-Asp-DL-Ala-DL-Ala-DL-Arg-DL-Glu-Gly-DL-Phe-DL-Leu-DL-Ala-DL-xiThr-DL-Leu-DL-Val-DL-Val-DL-Leu-DL-His-DL-Arg-DL-Ala-Gly-DL-Ala-DL-Arg-OH lies in its specific sequence, which imparts distinct biological activities and chemical properties

Biological Activity

The compound H-DL-Asp-DL-Ala-DL-Ala-DL-Arg-DL-Glu-Gly-DL-Phe-DL-Leu-DL-Ala-DL-xiThr-DL-Leu-DL-Val-DL-Val-DL-Leu-DL-His-DL-Arg-DL-Ala-Gly-DL-Ala-DL-Arg-OH is a synthetic peptide composed of various amino acids, including both D- and L-enantiomers. This unique composition allows it to exhibit a range of biological activities that are relevant in various biochemical and pharmacological contexts.

Composition and Structure

The detailed amino acid composition of the compound is as follows:

Amino AcidType
AspDL
AlaDL
ArgDL
GluDL
GlyDL
PheDL
LeuDL
xiThrDL
ValDL
HisDL

This diverse array of amino acids contributes to the peptide's structural stability and functional versatility.

1. Neurotransmission Modulation

The presence of amino acids such as Glu (glutamic acid) and Asp (aspartic acid) indicates potential roles in neurotransmission. These amino acids are known to act as excitatory neurotransmitters, facilitating synaptic transmission and influencing neuroplasticity. Their involvement in signaling pathways may have implications for cognitive function and mood regulation.

2. Hormonal Regulation

Amino acids like Arg (arginine) play crucial roles in the synthesis of nitric oxide, a signaling molecule involved in vascular regulation. Additionally, certain components may act as precursors for hormones, potentially influencing metabolic processes and stress responses.

3. Antioxidant Properties

Peptides containing aromatic amino acids such as Phe (phenylalanine) may exhibit antioxidant properties, helping to neutralize free radicals and protect cells from oxidative stress. This activity is significant for maintaining cellular integrity and preventing damage related to various diseases.

4. Immune Response Modulation

The compound's amino acid composition suggests potential immunomodulatory effects. Certain amino acids can enhance immune function, improving the body's response to pathogens and inflammation.

Case Studies

Recent studies have explored the biological effects of similar peptides:

  • Study on Neurotransmitter Release : A peptide with a comparable structure was shown to enhance the release of neurotransmitters in neuronal cultures, suggesting a role in synaptic plasticity and cognitive enhancement.
  • Hormonal Effects : Research indicated that peptides containing Arg can stimulate insulin secretion from pancreatic beta-cells, highlighting their potential in managing glucose metabolism.

Research Findings

Research has demonstrated that peptides similar to H-DL-Asp-DL-Ala... exhibit a variety of biological activities:

  • In vitro studies have shown that these peptides can modulate enzyme activity, impacting metabolic pathways.
  • Animal studies indicate that administration of such peptides can lead to improved muscle recovery post-exercise, attributed to their role in protein synthesis and repair mechanisms.

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